GGTI-298 Trifluoroacetate is a potent and cell-permeable inhibitor of geranylgeranyltransferase I (GGTase-I) [, , , , , , , , , , , , , , , , , , , , , , , , , , ]. GGTase-I is an enzyme that catalyzes the transfer of a 20-carbon isoprenoid lipid, geranylgeranyl pyrophosphate, to cysteine residues located near the C-terminus of proteins, a process known as prenylation. This modification is crucial for the localization and function of various proteins, particularly those belonging to the Ras superfamily of small GTPases [, , , ].
Mechanism of Action
GGTI-298 Trifluoroacetate specifically inhibits GGTase-I, thereby preventing the geranylgeranylation of Rho GTPases and other proteins requiring this modification for membrane association and function [, , , , , , , , , , , , , , , , , , , ]. By disrupting the prenylation process, GGTI-298 Trifluoroacetate interferes with downstream signaling pathways regulated by these GTPases, ultimately impacting various cellular processes.
Applications
Investigating the role of Rho GTPases: GGTI-298 Trifluoroacetate serves as a valuable tool to study the functions of Rho GTPases in various cellular processes such as cell proliferation, apoptosis, migration, invasion, cytoskeletal organization, and vesicle trafficking [, , , , , , , , , , , , , , , , , , , ].
Studying disease pathogenesis: Researchers utilize GGTI-298 Trifluoroacetate to explore the role of Rho GTPases in the development and progression of various diseases, including cancer, fibrosis, and inflammatory disorders [, , , , , , , , , , , , , , , , ].
Evaluating therapeutic potential: GGTI-298 Trifluoroacetate has been investigated, predominantly in preclinical settings, for its potential as an anticancer agent, either alone or in combination with other therapies, due to its ability to inhibit tumor cell proliferation, induce apoptosis, and reduce tumor growth [, , , , , , , , , , , ].
Related Compounds
Lovastatin
Compound Description: Lovastatin is a statin, a class of drugs that inhibit 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a rate-limiting step in cholesterol synthesis [, , ]. Lovastatin has been shown to induce apoptosis in tumor cells by blocking the synthesis of isoprenoid compounds, including farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are essential for the prenylation of proteins like Ras and Rho GTPases [, , , ].
Mevalonate
Compound Description: Mevalonate is the product of the HMG-CoA reductase reaction and a key intermediate in the mevalonate pathway, which leads to the synthesis of cholesterol and isoprenoids like FPP and GGPP [, , , ]. Supplementation with mevalonate can reverse the effects of statins and other inhibitors of the mevalonate pathway [, , ].
Relevance: Mevalonate is relevant to GGTI-298 Trifluoroacetate because it is the precursor of geranylgeranyl pyrophosphate (GGPP), which is required for GGTase I activity. Supplementing cells with mevalonate can overcome the effects of GGTI-298 Trifluoroacetate by replenishing the GGPP pool [, ].
Geranylgeranyl Pyrophosphate (GGPP)
Compound Description: GGPP is an isoprenoid lipid synthesized in the mevalonate pathway [, , , ]. It serves as the substrate for geranylgeranyltransferases, which attach geranylgeranyl groups to proteins, particularly Rho GTPases, to facilitate their membrane association and function [, , , , ].
Relevance: GGPP is directly relevant to GGTI-298 Trifluoroacetate because it is the substrate of GGTase I, the enzyme that GGTI-298 Trifluoroacetate inhibits. GGPP supplementation can reverse the effects of GGTI-298 Trifluoroacetate by providing the substrate for protein geranylgeranylation [, ].
Farnesyl Pyrophosphate (FPP)
Compound Description: FPP is another isoprenoid lipid produced in the mevalonate pathway [, , ]. It is the substrate for farnesyltransferase (FTase), which attaches farnesyl groups to proteins, including Ras, for membrane localization and signaling [, , ].
Relevance: While both are involved in protein prenylation, FPP is relevant to GGTI-298 Trifluoroacetate because it highlights the specificity of the inhibitor. GGTI-298 Trifluoroacetate specifically targets GGTase I and does not affect farnesylation by FTase. Studies have shown that the effects of GGTI-298 Trifluoroacetate are not reversed by FPP supplementation, confirming its specificity [, , ].
FTI-277
Compound Description: FTI-277 is a specific inhibitor of FTase, preventing the farnesylation of proteins like Ras [, , , , ]. It has been investigated as a potential anticancer agent [, , ].
GGTI-298
Compound Description: GGTI-298 is a specific inhibitor of GGTase I, preventing the geranylgeranylation of proteins, particularly Rho GTPases [2, 8, 9, 11-13, 15, 16, 18, 20, 22, 23, 25, 28, 29]. It has been investigated for its potential therapeutic effects in various diseases, including cancer and fibrosis [, , , , , , , , ].
YM-53601
Compound Description: YM-53601 is an inhibitor of squalene synthase, an enzyme upstream of both FPP and GGPP synthesis in the mevalonate pathway [, ]. It effectively inhibits both farnesylation and geranylgeranylation of proteins.
Relevance: YM-53601 is relevant to GGTI-298 Trifluoroacetate because it demonstrates the importance of the mevalonate pathway in protein prenylation. While GGTI-298 Trifluoroacetate specifically targets GGTase I, YM-53601 blocks the pathway upstream, providing a broader inhibition of prenylation [, ].
NE-10790
Compound Description: NE-10790 is a phosphonocarboxylate analogue of the bisphosphonate risedronate. It selectively inhibits Rab geranylgeranyl transferase (Rab GGTase) in osteoclasts and macrophages []. Unlike inhibitors of farnesyl transferase (FTase) or GGTase I, NE-10790 specifically affects the prenylation of Rab proteins, which are involved in intracellular membrane trafficking [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
GGTI298 is a CAAZ peptidomimetic geranylgeranyltransferase I (GGTase I) inhibitor, strongly inhibiting the processing of geranylgeranylated Rap1A with little effect on processing of farnesylated Ha-Ras, with IC50 values of 3 and > 10 μM, respectively. In Vitro: Both RhoA inhibitor (GGTI298) and ROCK inhibitor (H1152) significantly reduce cAMP agonist-stimulated IK(ap), whereas the latter additionally reduces colocalization of KCNN4c with the apical membrane marker wheat germ agglutinin in T84WT cells[1]. knockdown of DR4 abolishes NF-κB activation, leading to sensitization of DR5-dependent apoptosis induced by the combination of GGTI298 and TRAIL. GGTI298/TRAIL activates NF-κB and inhibits Akt. knockdown of DR5, preventes GGTI298/TRAIL-induced IκBα and p-Akt reduction, suggesting that DR5 mediates reduction of IκBα and p-Akt induced by GGTI298/TRAIL. In contrast, DR4 knockdown further facilitates GGTI298/TRAIL-induced p-Akt reduction[2]. In Vivo: The vivo mouse ileal loop experiments show fluid accumulation is reduced in a dose-dependent manner by TRAM-34, GGTI298, or H1152 when injected together with cholera toxin into the loop[1].
Interacts with the α2δ subunit of L-type voltage gated Ca2+ channels. Disrupts calcium channel trafficking. Anticonvuslant and analgesic in vivo. Also available in simple stock solutions - add 1 ml of water to get an exact, ready-to-use concentration. Gabapentin is an analytical reference standard categorized as an anti-convulsant and analgesic. This product is intended for use in analytical forensic applications. A general research tool is also available as gabapentin. γ-Aminobutyric acid (GABA) is a major inhibitory neurotransmitter that functions by binding to the GABA receptors located in the spinal cord. Gabapentin is a γ-aminobutyric acid (GABA) analogue that acts as an anticonvulsant with proven analgesic effects in various neuropathic pain syndromes such as Complex Regional Pain Syndrome type one (CRPS 1). It is also prescribed to multiple sclerosis patients to control dysesthesias and may be useful in reducing neuropathic pain caused by cancer and HIV infection. It does not bind to GABA receptors, does not influence neural uptake of GABA, and does not inhibit the GABA-metabolizing enzyme, GABA transaminase. Unlike GABA, which does not pass through the blood-brain barrier, gabapentin penetrates into the central nervous system and binds to the α2δ-type voltage-gated calcium channels. The mechanism for the analgesic and anticonvulsant effects of gabapentin are not known. Amino acid structurally related to γ-Aminobutyric Acid (GABA), designed to cross the blood brain barrier. Used as an anticonvulsant. Gabapentin is an antiepileptic drug, which is a structural analog of γ-aminobu-tyric acid (GABA). It is used in the treatment of partial seizures in adults and children. Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards. Gabapentin is an anti-convulsant drug, which leads to the irreversible inhibition of the enzyme GABA-transaminase, thereby also prevents the physiological degradation of GABA in the brain. Gabapentin is a synthetic analogue of the neurotransmitter gamma-aminobutyric acid with anticonvulsant activity. Although its exact mechanism of action is unknown, gabapentin appears to inhibit excitatory neuron activity. This agent also exhibits analgesic properties. (NCI04) Gabapentin is a unique anticonvulsant that is used as adjunctive therapy in management of epilepsy and for neuropathic pain syndromes. Therapy with gabapentin is not associated with serum aminotransferase elevations, but several cases of clinically apparent liver injury from gabapentin have been reported. Gabapentin, also known as neurontin or convalis, belongs to the class of organic compounds known as gamma amino acids and derivatives. These are amino acids having a (-NH2) group attached to the gamma carbon atom. Gabapentin is a drug which is used for the management of postherpetic neuralgia in adults and as adjunctive therapy in the treatment of partial seizures with and without secondary generalization in patients over 12 years of age with epilepsy. Gabapentin exists as a solid, slightly soluble (in water), and a weakly acidic compound (based on its pKa). Gabapentin has been found in human brain tissue, and has also been detected in multiple biofluids, such as feces and blood. Gabapentin participates in a number of enzymatic reactions. In particular, gabapentin can be biosynthesized from gamma-aminobutyric acid. Gabapentin can also be converted into gabapentin enacarbil. Gabapentin is a potentially toxic compound.
General serine protease inhibitor (Ki values are 3.4 nM, 5, 1.8 µM and 2.6 mM at tryptase, thrombin, tyrpsin and kallikrein serine proteases respectively). Additionally inhibits nitric oxide synthase. Displays antithrombotic activity and antitumor effect. Active in vivo. Gabexate is a competitive inhibitor of serine proteases that inhibits human thrombin, urokinase, plasmin, and Factor Xa (Kis = 0.97, 1.3, 1.6, and 8.5 μM, respectively). It also inhibits bovine thrombin, Factor Xa, and trypsin, and porcine plasma kallikrein (Kis = 1.4, 2.1, 2.6, and 0.2 μM, respectively). In vitro, gabexate inhibits clotting activity of thrombin (IC50 = 10 μM). In vivo, it inhibits fibrin formation in rats when administered at a continuous infusion of 120 μmol/kg per hour. Gabexate inhibits LPS-stimulated TNF-α production from monocytes by inhibiting binding of NF-κB and activator protein 1 (AP-1) to target sites and inducing degradation of IκBα.5 Gabexate mesylate is a non-antigenic synthetic inhibitor of trypsin-like serine proteinases, which finds therapeutic applications in the treatment of disseminated intravascular coagulation and pancreatitis. It also plays the role of an anticoagulant in hemodialysis therapy. Gabexate methanesulfonate is a methanesulfonate salt, a member of guanidines and a benzoate ester. A serine proteinase inhibitor used therapeutically in the treatment of pancreatitis, disseminated intravascular coagulation (DIC), and as a regional anticoagulant for hemodialysis. The drug inhibits the hydrolytic effects of thrombin, plasmin, and kallikrein, but not of chymotrypsin and aprotinin.
(S)-(+)-4-Amino-3-hydroxybutyric acid [(S)-GABOB] can be prepared starting from ethyl (S)-4-chloro-3-hydroxybutyrate. GABOB, also known as γ-Amino-β-hydroxybutyric acid, β-hydroxy-γ-aminobutyric acid, β-hydroxy-GABA, is an anticonvulsant which is used for the treatment of epilepsy in Europe, Japan, and Mexico. It is also an endogenous active metabolite and analogue of the neurotransmitter γ-aminobutyric acid (GABA), and for this reason, may function as a neurotransmitter itself.
Gacyclidine, also known as OTO-311 and GK-11, is a N-methyl-D-aspartate (NMDA) receptor antagonist potentially for the treatment of tinnitus. Local administration of gacyclidine to the cochlea can suppress salicylate-induced tinnitus. Tritiated gacyclidine and its enantiomers bind to NMDA receptors with binding parameters similar to those of other non-competitive NMDA receptor antagonists.
Gadobutrol is a medicinal product used in diagnostic magnetic resonance imaging (MRI) in adults and children. It provides contrast enhancement during cranial, spinal, breast, or other investigations. In the central nervous system, Gadobutrol works by highlighting any areas with disrupted blood brain barrier (BBB) and/or abnormal vascularity. In breast tissue, Gadobutrol exposes the presence and extent of malignant breast disease. Similarly, gadobutrol is also used in contrast-enhanced magnetic resonance angiography (CE-MRA) for the diagnosis of stroke, detection of tumor perfusion, and presence of focal cerebral ischemia.
Gadoxetate Disodium is a paramagnetic contrast agent consisting of the disodium salt of the gadolinium ion chelated with the lipophilic moiety ethoxybenzyl (EOB) bound to diethylenetriamine pentaacetic acid (DTPA). When placed in a magnetic field, gadolinium produces a large magnetic moment and so a large local magnetic field, which can enhance the relaxation rate of nearby protons; as a result, the signal intensity of tissue images observed with magnetic resonance imaging (MRI) may be enhanced. Because this agent is preferentially taken up by normal functioning hepatocytes, normal hepatic tissue is enhanced with MRI while tumor tissue is unenhanced. In addition, because this agent is excreted in the bile, it may be used to visualize the biliary system using MRI.